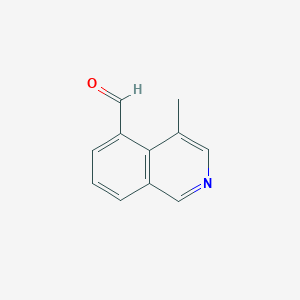

4-Methylisoquinoline-5-carbaldehyde

Description

Significance within Heterocyclic Chemistry and Organic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. Isoquinoline (B145761), a structural isomer of quinoline (B57606), is a prominent member of the N-heterocyclic family and forms the backbone of numerous natural alkaloids and pharmacologically active molecules. nih.govthieme-connect.deresearchgate.net The investigation into the synthesis and functionalization of the isoquinoline skeleton is a dynamic area of research for synthetic organic and medicinal chemists. nih.gov

4-Methylisoquinoline-5-carbaldehyde serves as a valuable intermediate in organic synthesis. The aldehyde group at the 5-position provides an electrophilic site, making it a versatile building block for constructing more complex molecules through reactions like nucleophilic additions and condensations. vulcanchem.com The presence of the methyl group at the 4-position can influence the compound's steric and electronic properties, which in turn can modulate its reactivity and interactions with biological systems. vulcanchem.com

The strategic placement of functional groups on the isoquinoline scaffold is crucial for developing new compounds with specific properties. The ability to introduce substituents at various positions, including the C-4 and C-5 carbons, is a key focus in modern synthetic methodologies, moving beyond traditional reactions like the Pictet–Spengler or Bischler–Napieralski syntheses. nih.gov

Research Context of Isoquinoline Carbaldehydes

Isoquinoline carbaldehydes, a class of compounds to which this compound belongs, are significant precursors in the synthesis of a wide array of derivatives. The aldehyde functional group is readily converted into other functionalities, expanding the chemical space accessible from these starting materials. For instance, the condensation of isoquinoline-1-carboxaldehydes with thiosemicarbazide (B42300) has been a well-explored route to generate thiosemicarbazone derivatives. researchgate.netnih.govacs.org

Research has shown that derivatives of isoquinoline carbaldehydes exhibit a broad spectrum of pharmacological activities. nih.gov For example, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), derived from a related isoquinoline carbaldehyde, has been identified as a potent inhibitor of ribonucleoside diphosphate (B83284) reductase with notable antineoplastic activity. vulcanchem.com This highlights the importance of the carbaldehyde group as a handle for creating biologically active molecules.

The synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones and their evaluation for antineoplastic activity in murine leukemia models underscores the therapeutic potential of this class of compounds. nih.govacs.org The strategic introduction of different substituents on the isoquinoline ring allows for the fine-tuning of their biological profiles.

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its utility as a synthetic intermediate for creating novel compounds with potential therapeutic applications. The reactivity of the aldehyde group is central to these investigations.

A key research trajectory involves the formation of derivatives through reactions at the aldehyde moiety. These include:

Thiosemicarbazones: Reaction with thiosemicarbazide can yield thiosemicarbazone derivatives. This class of compounds is known for its ability to chelate metal ions and has been investigated for antineoplastic properties. vulcanchem.com

Schiff Bases: Condensation with various amines leads to the formation of Schiff bases (imines), which are another class of compounds explored for their potential antimicrobial and anticancer activities. vulcanchem.com

The compound's role as an intermediate allows for the systematic modification of the isoquinoline scaffold, enabling structure-activity relationship (SAR) studies. By comparing the biological activities of a series of derivatives, researchers can deduce the structural requirements for a desired therapeutic effect. The electrophilic nature of the aldehyde group in this compound makes it a key component in the design of new drug candidates. vulcanchem.com

Data Tables

Table 1: Key Molecular Descriptors for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | vulcanchem.com |

| Molecular Weight | 171.19 g/mol | vulcanchem.com |

| CAS Registry Number | 1337880-82-6 | vulcanchem.com |

| SMILES Notation | CC1=CN=CC2=C1C(=CC=C2)C=O | vulcanchem.com |

| InChI Key | GMTLTGBXQSMMJB-UHFFFAOYSA-N | vulcanchem.com |

Table 2: Comparative Reactivity of Isoquinoline Derivatives

| Compound | Functional Group | Key Reactivity | Potential Biological Activity |

| This compound | Aldehyde | Nucleophilic addition, condensation | Intermediate for drug design |

| 4-Methylisoquinoline-5-carboxylic acid | Carboxylic acid | Esterification, amidation | Antimicrobial, anti-inflammatory |

| MAIQ-1 | Thiosemicarbazone | Chelation of metal ions | Antineoplastic |

Structure

3D Structure

Properties

IUPAC Name |

4-methylisoquinoline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-5-12-6-9-3-2-4-10(7-13)11(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTLTGBXQSMMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288348 | |

| Record name | 4-Methyl-5-isoquinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-82-6 | |

| Record name | 4-Methyl-5-isoquinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-isoquinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylisoquinoline 5 Carbaldehyde

Classical Synthetic Routes

The foundational methods for isoquinoline (B145761) synthesis, developed in the late 19th and early 20th centuries, provide the bedrock for accessing the core heterocyclic structure. These routes, while traditional, are often adaptable for creating substituted derivatives like 4-Methylisoquinoline-5-carbaldehyde.

Pomeranz–Fritsch Reaction Approaches

The Pomeranz–Fritsch reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a cornerstone in isoquinoline synthesis. wikipedia.orgthermofisher.com The reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.comchemistry-reaction.com

The general mechanism proceeds in two main stages:

Formation of the Schiff Base: A benzaldehyde (B42025) condenses with a 2,2-dialkoxyethylamine to form a benzalaminoacetal. wikipedia.orgquimicaorganica.org

Acid-Catalyzed Cyclization: In the presence of a strong acid, such as concentrated sulfuric acid, the acetal (B89532) is hydrolyzed, and the subsequent intramolecular electrophilic attack of the resulting aldehyde or its equivalent onto the aromatic ring leads to cyclization and aromatization, forming the isoquinoline ring. wikipedia.orgchemistry-reaction.com

To synthesize this compound using this approach, a specifically substituted benzaldehyde precursor would be required. The challenge lies in the orientation of the substituents on the starting aromatic aldehyde to ensure the desired 4-methyl and 5-formyl substitution pattern on the final isoquinoline product. Modifications to the classical Pomeranz-Fritsch reaction, such as the Schlittler-Muller modification, allow for the synthesis of C1-substituted isoquinolines. thermofisher.com

Table 1: Overview of the Pomeranz-Fritsch Reaction

| Reaction Stage | Description | Key Reagents |

|---|---|---|

| Imination | Condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine. | Aromatic aldehyde, 2,2-dialkoxyethylamine |

| Cyclization | Acid-catalyzed intramolecular cyclization and dehydration/aromatization. | Strong acid (e.g., H₂SO₄) |

Vilsmeier-Haack Formylation Strategies for Related Isoquinolines

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically a chloroiminium ion, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃). wikipedia.orgchemijournal.com This electrophilic reagent then attacks the electron-rich ring system.

While direct formylation of an unsubstituted isoquinoline would likely occur at positions with higher electron density, the Vilsmeier-Haack reaction is highly effective for appropriately activated substrates. chemijournal.com For instance, the formylation of various heterocyclic compounds can be achieved by heating them with the Vilsmeier reagent. chemijournal.com The process has been successfully applied to synthesize 2-chloro-3-formyl quinolines from acetanilides, demonstrating its utility in building formylated heterocyclic systems. chemijournal.com The synthesis of 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline showcases the reaction's capability to introduce aldehyde functionalities onto quinoline (B57606) rings. niscpr.res.in Therefore, a suitably substituted 4-methylisoquinoline (B18517) could potentially be formylated at the 5-position using this method, provided the electronic and steric factors are favorable.

Modern Synthetic Transformations

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing complex heterocyclic frameworks. These often involve metal catalysis and multicomponent strategies, offering high atom economy and regioselectivity.

Metal-Catalyzed C-H Activation and Annulation in Isoquinoline Frameworks

Transition-metal-catalyzed C-H activation has become a powerful tool for the synthesis of isoquinolines and their derivatives. nih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials by directly functionalizing otherwise inert C-H bonds. Catalysts based on rhodium (Rh), palladium (Pd), ruthenium (Ru), cobalt (Co), and copper (Cu) are frequently used. mdpi.com

These reactions often proceed via a directing group on the starting material, which coordinates to the metal center and facilitates the selective cleavage of a specific C-H bond to form a metallacycle intermediate. researchgate.netmdpi.com This intermediate then reacts with a coupling partner, such as an alkyne or alkene, through migratory insertion. mdpi.com Subsequent reductive elimination yields the final annulated product, the isoquinoline derivative. mdpi.com Rhodium(III)-catalyzed C-H activation has been used to synthesize highly substituted isoquinolines from hydrazones and alkynes, where the hydrazone acts as a directing group. acs.org Similarly, palladium catalysis has been employed in the C-H activation/annulation of N-methoxy benzamides with allenoic acid esters to produce hydroisoquinolones. mdpi.com

Table 2: Common Catalysts for C-H Activation in Isoquinoline Synthesis

| Metal Catalyst | Typical Precursors | Coupling Partner | Reference |

|---|---|---|---|

| Rhodium (Rh) | Benzimidates, Hydrazones, Ketoximes | Alkynes, Vinylene Carbonate | mdpi.comacs.orgresearchgate.net |

| Palladium (Pd) | N-methoxy benzamides, Imines | Allenes, Alkenyl-substituted acetylenes | mdpi.comorganic-chemistry.org |

| Cobalt (Co) | Benzimidates, Imines | Alkynes, Vinylene Carbonate | mdpi.comorganic-chemistry.org |

Multicomponent Reaction Design

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.org This approach offers advantages in terms of synthetic efficiency, operational simplicity, and the rapid generation of molecular complexity. beilstein-journals.orgacs.org

Several MCRs have been designed to produce complex, substituted isoquinoline systems. For example, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne has been developed to synthesize 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.orgacs.org Another strategy involves a three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids to yield C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net While not directly yielding this compound, these MCRs establish a powerful precedent for the design of one-pot syntheses of highly functionalized isoquinoline cores, which could be tailored to produce the target compound.

Precursor Chemistry and Oxidative Transformations

A crucial strategy for synthesizing this compound involves the targeted modification of a pre-existing isoquinoline core. This often entails the oxidation of a methyl group to an aldehyde.

The oxidation of methyl groups attached to heterocyclic rings is a well-established transformation. Selenium dioxide (SeO₂) is a classic reagent for this purpose. thieme-connect.de Research has shown that methyl groups at the 1-position of the isoquinoline ring are more easily oxidized than those at the 3-position. thieme-connect.de For example, the oxidation of 1,4-dimethyl-5-nitroisoquinoline (B12788559) with selenium dioxide selectively yields 4-methyl-5-nitroisoquinoline-1-carbaldehyde, demonstrating the feasibility of oxidizing a methyl group while another remains intact. thieme-connect.de

Similarly, methods have been developed for the metal-free chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents. researchgate.net This suggests that a parallel strategy could be applied to 4-methylisoquinoline. The synthesis of 5-acetoxy-4-methylisoquinoline-1-carboxaldehyde was achieved through a sequence involving sulfonation of 1,4-dimethylisoquinoline, followed by reaction with potassium hydroxide, acetylation, and finally oxidation. researchgate.netnih.gov This multi-step sequence highlights a viable, albeit complex, pathway starting from a dimethylated precursor. The aldehyde functionality on the target compound is a key reactive site, enabling the formation of derivatives like thiosemicarbazones and Schiff bases, which are important in medicinal chemistry.

Oxidation of Substituted Methylisoquinolines

The synthesis of this compound via the oxidation of a suitable precursor, such as 4,5-dimethylisoquinoline (B12961654), represents a direct and logical approach. This transformation hinges on the selective oxidation of the methyl group at the C5 position while leaving the methyl group at the C4 position intact. Several oxidative strategies can be considered for this purpose.

One potential method involves the use of N-Bromosuccinimide (NBS) to achieve benzylic bromination, a process also known as the Wohl-Ziegler reaction. wikipedia.org This radical substitution reaction would selectively brominate the methyl group at the benzylic position, leading to 5-(bromomethyl)-4-methylisoquinoline. Subsequent hydrolysis of the bromide to an alcohol, followed by oxidation using a mild oxidizing agent like manganese dioxide (MnO2) or a Swern-type oxidation, could yield the desired aldehyde.

Another promising avenue is the direct selective oxidation of the methyl group. While specific examples for isoquinolines are scarce in the provided literature, general principles of selective methyl group oxidation can be applied. For instance, photocatalytic methods using molecular oxygen over mixed oxide catalysts have shown remarkable selectivity for the oxidation of terminal methyl groups in alkanes. rsc.org Adapting such a system to the 4,5-dimethylisoquinoline substrate could potentially favor the oxidation of the C5-methyl group due to the electronic environment of the isoquinoline ring system.

Below is a table summarizing potential oxidation methodologies:

| Method | Reagents | Intermediate(s) | Key Considerations |

| Benzylic Bromination/Oxidation | 1. N-Bromosuccinimide (NBS), Radical Initiator 2. H2O 3. Mild Oxidizing Agent (e.g., MnO2) | 5-(bromomethyl)-4-methylisoquinoline, (4-methylisoquinolin-5-yl)methanol | Requires multiple steps and careful control of reaction conditions to avoid over-oxidation. |

| Selective Catalytic Oxidation | O2, Photocatalyst (e.g., TiO2-SiO2) | Potentially direct formation of the aldehyde. | Method development would be required to adapt from aliphatic to heterocyclic systems. rsc.org |

Directed Formylation of Isoquinoline Precursors

An alternative to oxidation is the direct introduction of a formyl group onto a 4-methylisoquinoline precursor at the C5 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comwikipedia.orgorganic-chemistry.orgenamine.net

The reaction involves the use of a substituted formamide, most commonly N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgwikipedia.org This electrophilic species then attacks the electron-rich isoquinoline ring. For the synthesis of this compound, the Vilsmeier-Haack reaction would be performed on 4-methylisoquinoline. The electrophilic Vilsmeier reagent would preferentially attack the electron-rich carbocyclic ring of the isoquinoline.

The mechanism of the Vilsmeier-Haack reaction proceeds in two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic N,N-dimethylchloroiminium ion. wikipedia.org

Electrophilic Aromatic Substitution: The electron-rich 4-methylisoquinoline attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate after the loss of a proton. This intermediate is then hydrolyzed during the reaction workup to yield the final aldehyde product, this compound. chemistrysteps.com

| Reaction | Reagents | Electrophile | Key Features |

| Vilsmeier-Haack Formylation | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl3) | Chloroiminium ion (Vilsmeier reagent) | Effective for electron-rich heterocycles; regioselectivity is a key consideration. organic-chemistry.org |

Control of Selectivity in Synthetic Pathways

The successful synthesis of this compound is critically dependent on controlling the selectivity of the chosen reaction, particularly the regioselectivity of the functionalization.

Regioselectivity Enhancement

In the context of the directed formylation of 4-methylisoquinoline, achieving high regioselectivity for the C5 position is paramount. The inherent electronic properties of the isoquinoline nucleus play a significant role in directing electrophilic substitution. The carbocyclic (benzene) ring is generally more electron-rich than the heterocyclic (pyridine) ring, making it the preferred site for electrophilic attack. quimicaorganica.org

Within the carbocyclic ring, positions C5 and C8 are the most activated towards electrophiles. This preference can be explained by examining the stability of the cationic intermediates (Wheland intermediates) formed upon electrophilic attack. Attack at C5 or C8 allows for the positive charge to be delocalized over two resonance structures without disrupting the aromaticity of the pyridine (B92270) ring, leading to a more stable intermediate compared to attack at C6 or C7. quimicaorganica.org The presence of the methyl group at C4, being an electron-donating group, would further activate the carbocyclic ring, reinforcing the preference for substitution at C5 and C8. The steric hindrance from the peri-positioned methyl group at C4 might slightly disfavor attack at C5 compared to C8, but electronic factors are often dominant.

Strategies to enhance regioselectivity could involve the use of directing groups or careful optimization of reaction conditions such as temperature and solvent. However, the natural electronic preference of the isoquinoline ring system strongly favors substitution at the desired C5 (or C8) position.

Diastereoselectivity and Enantioselectivity Considerations

The target molecule, this compound, is achiral and therefore does not have diastereomers or enantiomers. However, its aldehyde functional group serves as a crucial handle for subsequent diastereoselective and enantioselective transformations, making it a valuable building block in the asymmetric synthesis of more complex, biologically active isoquinoline alkaloids. clockss.org

For instance, the aldehyde can undergo nucleophilic addition reactions with chiral nucleophiles or in the presence of chiral catalysts to generate chiral secondary alcohols with high diastereoselectivity and enantioselectivity. Proline-catalyzed aldol (B89426) reactions between aldehydes and ketones are a well-established method for creating chiral beta-hydroxy ketones. nih.gov Similarly, enantioselective allylation of aldehydes is a powerful tool for constructing chiral homoallylic alcohols. acs.org

Furthermore, the isoquinoline nitrogen can be part of a chiral auxiliary that directs stereoselective additions to the aldehyde. clockss.org These approaches open the door to the synthesis of a wide range of chiral isoquinoline derivatives, where the stereochemistry is controlled in the step involving the aldehyde functionality of this compound. Cycloaddition reactions involving the isoquinoline core can also lead to the diastereoselective formation of complex polycyclic structures. researchgate.net

The table below outlines potential stereoselective reactions utilizing this compound:

| Reaction Type | Chiral Source | Product Type | Significance |

| Asymmetric Nucleophilic Addition | Chiral Catalyst (e.g., Proline) or Chiral Nucleophile | Chiral secondary alcohols, cyanohydrins, etc. | Introduction of a new stereocenter at the former carbonyl carbon. nih.gov |

| Enantioselective Allylation | Chiral Allylating Reagent | Chiral homoallylic alcohols | Formation of a C-C bond with concomitant creation of a stereocenter. acs.org |

| Pictet-Spengler Reaction | Condensation with a chiral amine | Chiral tetrahydroisoquinolines | A classic method for the enantioselective synthesis of isoquinoline alkaloids. clockss.org |

Chemical Reactivity and Mechanistic Pathways of 4 Methylisoquinoline 5 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The reactivity of the aldehyde is enhanced by electron-withdrawing groups and can be sterically hindered by bulky adjacent groups. libretexts.org For 4-methylisoquinoline-5-carbaldehyde, the primary nucleophilic additions involve attack at the carbonyl carbon. masterorganicchemistry.com

Condensation Reactions with Nitrogen Nucleophiles

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632), hydrazine, and semicarbazide, to form Schiff bases (imines), oximes, hydrazones, and semicarbazones, respectively. These reactions are crucial for synthesizing various heterocyclic compounds and derivatives with potential biological activity.

For instance, the condensation with thiosemicarbazide (B42300) is a key step in the synthesis of thiosemicarbazone derivatives. Research has shown that isoquinoline-1-carboxaldehyde thiosemicarbazones, which are structurally related to the title compound, can be synthesized by condensing the corresponding aldehyde with thiosemicarbazide. researchgate.netnih.gov This reaction pathway is applicable to this compound to produce compounds like 4-methyl-5-formylisoquinoline thiosemicarbazone.

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Reference |

| Thiosemicarbazide | Thiosemicarbazone | researchgate.netnih.gov |

| Amines | Schiff Base (Imine) |

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromic acid. This reaction proceeds via the formation of a hydrate (B1144303) intermediate, which is then oxidized. The resulting 4-methylisoquinoline-5-carboxylic acid is a versatile intermediate for further functionalization, such as esterification or amidation. nih.gov

Table 2: Oxidation of this compound

| Oxidizing Agent | Product | Reference |

| Potassium Permanganate (KMnO₄) | 4-Methylisoquinoline-5-carboxylic acid | |

| Selenium Dioxide (SeO₂) | Isoquinoline-3-carboxylic acid (from 3-methylisoquinoline) | thieme-connect.de |

Reduction to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, forming (4-methylisoquinolin-5-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). thieme-connect.de These reagents deliver a hydride ion to the electrophilic carbonyl carbon. Subsequent workup with a proton source yields the alcohol. It has been noted that lithium aluminum hydride can reduce ethyl isoquinoline-4-carboxylate to 4-(hydroxymethyl)isoquinoline without reducing the pyridine (B92270) ring, a principle that applies here. thieme-connect.de

Table 3: Reduction of this compound

| Reducing Agent | Product | Reference |

| Sodium Borohydride (NaBH₄) | (4-Methylisoquinolin-5-yl)methanol | thieme-connect.de |

| Lithium Aluminum Hydride (LiAlH₄) | (4-Methylisoquinolin-5-yl)methanol | thieme-connect.de |

Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline ring is an aromatic heterocyclic system. The nitrogen atom deactivates the ring towards electrophilic attack, particularly in the pyridinoid ring. However, the benzene (B151609) ring can still undergo electrophilic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. youtube.commasterorganicchemistry.comyoutube.comkhanacademy.org In the case of this compound, the directing effects of the existing substituents—the methyl group and the aldehyde group—as well as the deactivating effect of the nitrogen atom in the isoquinoline ring system, must be considered.

The methyl group at C4 is an activating, ortho-, para-directing group. The aldehyde at C5 is a deactivating, meta-directing group. The nitrogen atom in the isoquinoline ring deactivates the heterocyclic ring towards electrophilic attack and directs incoming electrophiles to the carbocyclic ring. Therefore, electrophilic substitution is most likely to occur on the benzenoid ring at positions C6 or C8. The precise position of substitution will depend on the interplay of these electronic effects and the specific reaction conditions. For instance, nitration or halogenation would be expected to yield a mixture of 6- and 8-substituted products.

Synthesis and Characterization of Derivatives of 4 Methylisoquinoline 5 Carbaldehyde

Derivatization at the Carbaldehyde Moiety

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of numerous derivatives. These reactions primarily involve nucleophilic additions to the carbonyl carbon, followed by elimination or further transformation.

Oximes are synthesized through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.org This reaction is a standard method for the conversion of carbonyl compounds into oxime derivatives. xisdxjxsu.asiaorientjchem.org For 4-methylisoquinoline-5-carbaldehyde, the reaction proceeds by treating the aldehyde with hydroxylamine hydrochloride, typically in the presence of a mild base such as potassium carbonate or sodium acetate, to neutralize the liberated HCl. xisdxjxsu.asiamdpi.com The reaction is often carried out in a protic solvent like ethanol (B145695). mdpi.com The resulting oxime can exist as two geometric isomers, syn and anti, although one isomer is often predominantly formed. mdpi.com

The general reaction is as follows:

Table 1: Synthesis of this compound Oxime

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|---|---|---|

| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Potassium Carbonate (K₂CO₃) | This compound Oxime |

Thiosemicarbazones are a significant class of compounds formed by the reaction of an aldehyde with thiosemicarbazide (B42300). nih.gov The synthesis involves the condensation of the carbonyl group with the primary amine of thiosemicarbazide. nih.govacs.org This reaction is typically performed in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid. The resulting thiosemicarbazone derivatives of isoquinolines have been a subject of significant research. researchgate.net The reaction of this compound with thiosemicarbazide yields the corresponding this compound thiosemicarbazone. These compounds possess an imine bond (-N=CH-) which is crucial for their chemical properties. nih.gov

Table 2: Synthesis of this compound Thiosemicarbazone

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Thiosemicarbazide | Ethanol, Reflux | 2-((4-methylisoquinolin-5-yl)methylene)hydrazine-1-carbothioamide |

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. mdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). nih.govscience.gov A wide variety of primary amines can be used to generate a diverse library of Schiff base adducts from this compound. The reaction is typically carried out by refluxing the aldehyde and the amine in a solvent like ethanol or methanol. mdpi.comscience.gov The stability of the resulting Schiff base can vary, with some being readily hydrolyzable back to the aldehyde and amine. researchgate.net

Table 3: Examples of Schiff Base Formation from this compound

| Aldehyde | Primary Amine | Resulting Schiff Base (General Structure) |

|---|---|---|

| This compound | Aniline | N-((4-methylisoquinolin-5-yl)methylene)aniline |

| This compound | 4-Aminoantipyrine | 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivative |

| This compound | Ethylamine | N-((4-methylisoquinolin-5-yl)methylene)ethanamine |

The protection of the aldehyde group is a common strategy in multi-step organic synthesis to prevent its participation in undesired side reactions. Acetals are one of the most common protecting groups for aldehydes. nih.gov They are formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. nih.govresearchgate.net For instance, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) would yield a cyclic acetal (B89532), 2-(4-methylisoquinolin-5-yl)-1,3-dioxolane. nih.govresearchgate.net This protection is advantageous as acetals are stable under neutral and basic conditions but can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde. rsc.org

Table 4: Acetal Protection of this compound

| Carbonyl Compound | Protecting Agent | Catalyst | Protected Derivative |

|---|---|---|---|

| This compound | Ethylene Glycol | Acid (e.g., p-TSA) | 2-(4-methylisoquinolin-5-yl)-1,3-dioxolane |

| This compound | Methanol | Acid (e.g., HCl) | 5-(Dimethoxymethyl)-4-methylisoquinoline |

Ring-Substituted Derivatives

Beyond modifications at the carbaldehyde moiety, the isoquinoline (B145761) ring itself can be functionalized to introduce additional chemical diversity.

The isoquinoline nucleus is an aromatic system that can undergo electrophilic aromatic substitution (EAS). imperial.ac.uk The position of substitution on the benzene (B151609) ring portion (positions 5, 6, 7, and 8) is directed by the activating and deactivating effects of the substituents already present. msu.edulibretexts.org In this compound, the 4-methyl group is an activating, ortho, para-directing group, while the 5-carbaldehyde group is a deactivating, meta-directing group.

The carbaldehyde at C-5 strongly deactivates the ring towards electrophilic attack. The methyl group at C-4 is activating. In electrophilic substitutions, the incoming electrophile will be directed by these groups. The aldehyde at C-5 will direct incoming electrophiles to the C-7 position (meta), while deactivating the C-6 and C-8 positions (ortho and para). The methyl group at C-4 would activate the C-3 position in the pyridine (B92270) ring and the C-5 and C-7 positions in the benzene ring. Given the strong deactivating nature of the aldehyde, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would likely proceed slowly and substitution would be predicted to occur at the C-7 or C-8 position, which is meta to the deactivating aldehyde group and not sterically hindered by the peri-relationship with the C-4 methyl group. msu.edu

Direct functionalization can also be challenging, and often, functional groups are introduced at an earlier stage of the synthesis before the final aldehyde is formed. For example, nitration or sulfonation reactions have been performed on simpler isoquinoline precursors, followed by elaboration to the target molecule. nih.govresearchgate.net

Chemical Modifications at the Methyl Group

The methyl group at the C-4 position of the isoquinoline ring, while generally stable, can be activated for subsequent chemical transformations. Its functionalization is a critical step in expanding the structural diversity of derivatives originating from this compound.

One plausible route for the modification of the methyl group is through an oxidation reaction. While direct oxidation of the methyl group in the presence of an aldehyde can be challenging due to the aldehyde's own susceptibility to oxidation libretexts.org, selective oxidation methods have been developed for similar heterocyclic systems. For instance, methods utilizing reagents like selenium dioxide or controlled oxidation with agents such as potassium permanganate (B83412) or hypervalent iodine reagents have been successfully employed for the oxidation of methyl groups on quinoline (B57606) and isoquinoline rings. researchgate.netnih.gov

A potential synthetic pathway, analogous to the preparation of related isoquinoline-1-carboxaldehydes, could involve the initial protection of the more reactive 5-carbaldehyde group, for example, by converting it to an acetal. This would be followed by the oxidation of the 4-methyl group to a hydroxymethyl or carboxyl group. The resulting intermediate could then be further functionalized. For instance, a 4-(hydroxymethyl)isoquinoline-5-carbaldehyde derivative could undergo esterification or etherification reactions.

Another approach for the functionalization of the methyl group is through halogenation, such as bromination using N-bromosuccinimide (NBS) under radical initiation conditions, to yield a 4-(bromomethyl)isoquinoline-5-carbaldehyde derivative. This halomethyl derivative is a versatile intermediate that can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to introduce a wide range of substituents at the 4-position.

A further strategy involves condensation reactions. The methyl group of 4-methylisoquinoline (B18517) can be sufficiently acidic to participate in condensation reactions with activated aldehydes or ketones in the presence of a strong base. acs.orgwikipedia.org This would lead to the formation of a new carbon-carbon bond at the 4-position, allowing for the introduction of various side chains.

| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| This compound | 1. Ethylene glycol, p-TsOH; 2. SeO₂ | 4-(Hydroxymethyl)isoquinoline-5-carbaldehyde (protected) | Protection followed by Oxidation |

| This compound | NBS, AIBN | 4-(Bromomethyl)isoquinoline-5-carbaldehyde | Radical Halogenation |

| 4-(Bromomethyl)isoquinoline-5-carbaldehyde | R-NH₂ (various amines) | 4-(Aminomethyl)isoquinoline-5-carbaldehyde derivatives | Nucleophilic Substitution |

| This compound | 1. Strong base (e.g., LDA); 2. R-CHO (aldehyde) | 4-(2-Hydroxyalkyl)isoquinoline-5-carbaldehyde derivatives | Condensation |

Design and Synthesis of Chemically Diverse Libraries

The development of chemically diverse libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new therapeutic leads. nih.gov The this compound scaffold is an excellent starting point for the construction of such libraries due to its two distinct points of diversification: the aldehyde at C-5 and the methyl group at C-4.

A combinatorial approach can be employed to rapidly generate a large number of derivatives. youtube.comyoutube.com The general strategy would involve a multi-step synthesis where different building blocks are introduced at each diversification point.

Library Design Strategy:

A focused library can be designed to explore the chemical space around the this compound core. The design would leverage the reactivity of both the aldehyde and the functionalized methyl group.

Step 1: Functionalization of the Aldehyde Group. The 5-carbaldehyde can be readily converted into a variety of functional groups. For example, reductive amination with a diverse set of primary and secondary amines would yield a library of amino derivatives. Alternatively, condensation with hydrazines or hydroxylamines can produce hydrazones and oximes, respectively. Wittig-type reactions could introduce a range of olefinic substituents.

Step 2: Diversification at the C-4 Position. Following the initial modification of the aldehyde, the library can be further expanded by functionalizing the 4-methyl group as described in the previous section. For instance, if the methyl group has been converted to a bromomethyl group, a second library of building blocks (e.g., various nucleophiles) can be introduced at this position.

Example of a Combinatorial Library Synthesis:

A representative library could be synthesized by first reacting this compound with a set of 20 different primary amines (R¹-NH₂) via reductive amination. The resulting 20 secondary amine derivatives would then be reacted with a set of 10 different acyl chlorides (R²-COCl) after converting the 4-methyl group to a 4-aminomethyl group (via bromination and subsequent amination with a protected amine followed by deprotection). This would theoretically yield a library of 200 distinct compounds.

| Scaffold | Diversification Point 1 (C-5) | Building Blocks (R¹) | Diversification Point 2 (C-4) | Building Blocks (R²) | Library Size |

| 4-Methylisoquinoline | Reductive Amination of Aldehyde | 20 Primary Amines | Acylation of Aminomethyl | 10 Acyl Chlorides | 200 Compounds |

| 4-Methylisoquinoline | Wittig Reaction of Aldehyde | 15 Phosphonium Ylides | Nucleophilic Substitution on Bromomethyl | 10 Thiols | 150 Compounds |

| 4-Methylisoquinoline | Hydrazone formation from Aldehyde | 10 Hydrazines | Etherification of Hydroxymethyl | 12 Alkyl Halides | 120 Compounds |

The synthesis of such libraries can be performed using solid-phase synthesis techniques, where the initial scaffold is attached to a resin, allowing for easy purification after each reaction step. The final compounds are then cleaved from the resin for screening. The characterization of the library compounds would be performed using high-throughput techniques such as LC-MS and NMR spectroscopy. The design and synthesis of such focused libraries based on the this compound scaffold provide a powerful tool for the exploration of new chemical entities with potential therapeutic applications.

Applications of 4 Methylisoquinoline 5 Carbaldehyde in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of the methyl and aldehyde groups on the isoquinoline (B145761) framework positions 4-Methylisoquinoline-5-carbaldehyde as a candidate for the synthesis of elaborate molecular structures.

Intermediates in the Synthesis of Fused Heterocyclic Compounds

The aldehyde functionality is a key reactive handle for cyclization reactions. In theory, this compound could react with a variety of binucleophilic reagents to construct fused heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyridazino[4,3-c]isoquinolines, or reaction with amidines could yield pyrimido[4,5-c]isoquinolines. These fused systems are of interest in medicinal chemistry for their potential biological activities. However, specific studies detailing these transformations with this compound are yet to be reported.

Precursors for Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are important in materials science and as fluorescent probes. The aldehyde group of this compound could be utilized in reactions such as the Wittig or Horner-Wadsworth-Emmons reaction to introduce a vinyl group. This could then be a substrate for intramolecular cyclization reactions, such as aza-Diels-Alder or photochemical cyclizations, to build additional aromatic rings onto the isoquinoline core. This would extend the pi-conjugated system, a key feature of PANHs. Again, the specific application of this compound in this context is an area for future research.

Synthetic Utility in Natural Product Analog Synthesis

The isoquinoline core is a common feature in a large family of alkaloids with diverse and potent biological activities.

Strategies for Isoquinoline Alkaloid Core Structures

Many isoquinoline alkaloids possess complex substitution patterns. While this compound is not a direct substructure of most common isoquinoline alkaloids, it could potentially be used to synthesize analogs. The aldehyde could be converted into other functional groups, such as a hydroxymethyl or a carboxyl group, which could then be used to build the characteristic side chains or additional rings found in natural products. For example, a Pictet-Spengler or Bischler-Napieralski type reaction, after suitable modification of the aldehyde, could be envisioned for the synthesis of novel alkaloid-like structures. There is currently no published research demonstrating these specific strategies commencing from this compound.

Assembly of Functionally Enriched Molecule Scaffolds

The term "functionally enriched" refers to molecules that contain multiple reactive sites, allowing for diverse downstream modifications. This compound, with its reactive aldehyde, its isoquinoline nitrogen that can be quaternized, and the potential for functionalization of the methyl group, fits this description. It could serve as a platform for diversity-oriented synthesis, where a common starting material is used to generate a library of structurally diverse compounds for biological screening. The aldehyde allows for the introduction of complexity through reactions like reductive amination, aldol (B89426) condensations, or the formation of imines and oximes. However, the realization of this potential in published studies is not apparent at this time.

Development of Novel Organic Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing the field of organic synthesis. Isoquinoline-based structures have been used as ligands in transition metal catalysis. The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and the substituents on the ring can be used to tune the electronic and steric properties of the resulting catalyst.

It is conceivable that this compound could be transformed into a ligand for asymmetric catalysis. For example, the aldehyde could be converted into a chiral amino alcohol group, which could then chelate to a metal. The methyl group at the 4-position would provide steric bulk that could influence the stereochemical outcome of a catalyzed reaction. While this is a plausible area of investigation, there are no current reports of this compound being used for the development of such catalysts.

Theoretical and Computational Chemistry Studies of 4 Methylisoquinoline 5 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful, non-invasive tool to predict and analyze the fundamental characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate a wealth of information about a compound's structure, stability, and spectroscopic signatures. For 4-Methylisoquinoline-5-carbaldehyde, such calculations are pivotal in establishing a foundational understanding of its chemical nature.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is fundamentally defined by the arrangement of its constituent atoms and the distribution of its electrons. The molecule features a fused bicyclic system, comprising a pyridine (B92270) and a benzene (B151609) ring, which together form the isoquinoline (B145761) core. This aromatic system is further functionalized with a methyl group at the 4-position and a carbaldehyde (formyl) group at the 5-position.

A detailed analysis of the electronic structure, often performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the nature of the bonding within the molecule. dergi-fytronix.comeurjchem.com The bonds within the aromatic isoquinoline framework are expected to exhibit significant delocalization, characteristic of π-conjugated systems. The C-C and C-N bonds within the rings will have bond orders intermediate between single and double bonds. The bonds associated with the substituent groups—the C-C bond of the methyl group and the C-C and C=O bonds of the carbaldehyde group—will have more localized single and double bond character, respectively.

The presence of the nitrogen atom in the isoquinoline ring and the oxygen atom in the carbaldehyde group introduces electronegativity differences, leading to a polarized electron distribution. This polarization is a key factor in determining the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Bond Characteristics of this compound

| Bond Type | Predicted Bond Order | Description |

| C-C (in rings) | Intermediate (1.5) | Aromatic delocalized bonding |

| C-N (in ring) | Intermediate (1.5) | Aromatic delocalized bonding with polarization towards N |

| C-CH₃ | ~1 | Single bond |

| C-CHO | ~1 | Single bond connecting the aldehyde group to the ring |

| C=O | ~2 | Polarized double bond |

Molecular Orbital Analysis

The molecular orbitals (MOs) of this compound, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding its electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researcher.life

The HOMO is expected to be a π-orbital distributed primarily over the electron-rich isoquinoline ring system. Its energy level is indicative of the molecule's ability to donate electrons. The LUMO, conversely, is anticipated to be a π*-antibonding orbital, also delocalized over the aromatic system but with significant contributions from the electron-withdrawing carbaldehyde group. The energy of the LUMO reflects the molecule's capacity to accept electrons.

Computational studies on similar quinoline (B57606) derivatives have shown that the nature and energy of these frontier orbitals can be finely tuned by the substituents. mdpi.com The electron-donating methyl group at the 4-position would likely raise the energy of the HOMO, while the electron-withdrawing carbaldehyde group at the 5-position would lower the energy of the LUMO. This tailored electronic structure influences the molecule's reactivity in various chemical transformations.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Nature | Localization | Role in Reactivity |

| HOMO | π-orbital | Delocalized over the isoquinoline ring | Electron donation |

| LUMO | π*-antibonding orbital | Delocalized over the isoquinoline ring and carbaldehyde group | Electron acceptance |

| HOMO-LUMO Gap | Moderate | - | Indicator of chemical stability and reactivity |

Spectroscopic Property Predictions

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, computational methods can provide valuable predictions for various spectroscopic techniques.

¹H and ¹³C NMR: Calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predictions are based on the calculated electron density around each nucleus and are invaluable for assigning the peaks in experimentally obtained NMR spectra. mdpi.com

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. This allows for the identification of characteristic IR absorption bands, such as the C=O stretching frequency of the carbaldehyde group, the C-H stretching and bending modes of the aromatic rings and the methyl group, and the C-N stretching vibrations of the isoquinoline core.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly employed to predict the electronic transitions of a molecule. eurjchem.com For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) corresponding to transitions between molecular orbitals, such as the π → π* and n → π* transitions, which are characteristic of aromatic and carbonyl-containing compounds.

Reaction Dynamics and Mechanism Modeling

Beyond static molecular properties, computational chemistry provides powerful tools to investigate the dynamics and mechanisms of chemical reactions involving this compound.

Transition State Characterization and Reaction Pathway Elucidation

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's feasibility and kinetics. Computational methods can locate and characterize these fleeting structures, providing insights that are often difficult to obtain experimentally.

For reactions involving this compound, such as nucleophilic addition to the carbaldehyde group or electrophilic substitution on the aromatic ring, computational modeling can elucidate the step-by-step mechanism. By mapping the potential energy surface, the entire reaction pathway from reactants to products, including any intermediates and transition states, can be traced. This allows for a detailed understanding of the bond-breaking and bond-forming processes.

Energetic Profiles of Chemical Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of a chemical transformation can be constructed. This profile provides quantitative information about the reaction's thermodynamics (the relative stability of reactants and products) and kinetics (the activation energy barrier).

For this compound, these energetic profiles can be used to predict the regioselectivity and stereoselectivity of reactions. For instance, in the case of an electrophilic attack, calculations can determine which position on the isoquinoline ring is most susceptible to substitution by comparing the activation energies for attack at different sites. Similarly, the energetic profiles for different reaction pathways can explain why one product is formed in preference to another. These predictive capabilities are invaluable in the rational design of synthetic routes and in understanding the chemical behavior of this versatile compound.

Conformational Analysis and Molecular Interactions

The conformational landscape of this compound is primarily dictated by the rotation of the carbaldehyde group relative to the isoquinoline ring system. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the steric and electronic factors that govern its three-dimensional structure.

The key dihedral angle is that which is defined by the plane of the isoquinoline ring and the plane of the aldehyde group. Rotation around the single bond connecting the carbaldehyde group to the isoquinoline ring gives rise to different conformers. The two principal planar conformers are the syn-periplanar and anti-periplanar forms, where the aldehyde proton is oriented towards or away from the methyl group, respectively.

Studies on analogous aromatic aldehydes suggest that the energy barrier to rotation is influenced by a combination of steric hindrance and electronic effects. In the case of this compound, the proximity of the methyl group at the 4-position to the carbaldehyde group at the 5-position introduces significant steric strain. This steric clash is expected to destabilize the conformer where the aldehyde's carbonyl group is pointed towards the methyl group.

Molecular modeling and energy calculations can provide quantitative insights into the relative stabilities of these conformers. A hypothetical potential energy surface scan would likely reveal that the anti-periplanar conformer is the global minimum, being significantly more stable than the syn-periplanar conformer. The transition state for rotation would correspond to the conformation where the aldehyde group is perpendicular to the isoquinoline ring.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C5-C=O) | Relative Energy (kcal/mol) | Key Interactions |

| anti-periplanar | ~180° | 0.00 | Minimized steric repulsion |

| syn-periplanar | ~0° | > 5.0 | Significant steric clash between the carbonyl oxygen and the methyl group |

| Perpendicular | ~90° | ~3-5 | Transition state, loss of π-conjugation |

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar aromatic aldehydes. Specific computational studies on this compound are not publicly available.

Intramolecular interactions play a crucial role in determining the preferred conformation. While steric repulsion is dominant, weak intramolecular hydrogen bonds of the C-H···O or C-H···N type might also contribute to the stability of certain conformations, although these are generally weaker than steric effects. The planarity of the molecule is favored by the conjugation between the π-system of the isoquinoline ring and the p-orbitals of the carbaldehyde group.

Application of Computational Methods in Synthetic Route Design

Computational chemistry offers powerful tools for the rational design of synthetic routes to complex molecules like this compound. Retrosynthetic analysis software and quantum chemical calculations can be employed to identify efficient and viable synthetic pathways.

Computer-Aided Synthesis Design (CASD) programs can propose multiple retrosynthetic disconnections for a target molecule. These programs utilize vast databases of known chemical reactions and apply sophisticated algorithms to suggest precursor molecules that are either commercially available or synthetically accessible. For this compound, a common retrosynthetic strategy would involve the disconnection of the isoquinoline core.

A plausible retrosynthetic analysis, potentially suggested by software such as SYNTHIA™ or CAS SciFinder, might involve a Pictet-Spengler or a Bischler-Napieralski type reaction as a key step for the formation of the isoquinoline ring. For instance, the molecule could be disconnected to a substituted phenethylamine (B48288) derivative and a suitable one-carbon electrophile.

Computational methods can further refine the proposed synthetic steps. For example, DFT calculations can be used to:

Predict Reaction Energetics: By calculating the activation energies and reaction enthalpies for different proposed synthetic steps, the most thermodynamically and kinetically favorable route can be identified.

Elucidate Reaction Mechanisms: The transition states of key reactions can be modeled to understand the detailed mechanism, which can help in optimizing reaction conditions.

Assess Regioselectivity: In cases where multiple isomers can be formed, computational models can predict the most likely product distribution.

Table 2: Computational Tools in the Synthetic Design of this compound

| Computational Tool | Application | Example for this compound |

| Retrosynthesis Software (e.g., SYNTHIA™, CAS SciFinder) | Proposing retrosynthetic pathways to simpler precursors. | Identifying a substituted phenethylamine and a formaldehyde (B43269) equivalent as potential starting materials. |

| Density Functional Theory (DFT) | Calculating reaction energies and modeling transition states. | Determining the energetic favorability of a Pictet-Spengler versus a Bischler-Napieralski cyclization. |

| Molecular Docking (if a catalyst is used) | Predicting the binding mode and efficiency of a catalyst. | Modeling the interaction of a chiral catalyst to achieve an enantioselective synthesis. |

Future Research Perspectives on 4 Methylisoquinoline 5 Carbaldehyde

Innovations in Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on 4-methylisoquinoline-5-carbaldehyde should prioritize the integration of green chemistry principles to minimize waste and energy consumption.

Current synthetic strategies for isoquinoline (B145761) derivatives often rely on multi-step sequences that may involve harsh reagents and generate significant waste. researchgate.net Future innovations could focus on the following areas:

Catalytic C-H Activation: A highly attractive and atom-economical approach would be the direct C-H functionalization of a suitable 4-methylisoquinoline (B18517) precursor. nih.gov Research into transition-metal catalysis could enable the regioselective introduction of the carbaldehyde group, thus avoiding the use of pre-functionalized starting materials. organic-chemistry.org

Photocatalysis and Electrochemistry: These emerging technologies offer green alternatives to traditional synthetic methods. nsf.govnih.gov The development of photocatalytic or electrochemical methods for the synthesis of this compound could significantly reduce the environmental impact by utilizing light or electricity as clean energy sources. acs.orgupatras.gr

Use of Sustainable Solvents and Catalysts: Future synthetic protocols should aim to replace hazardous organic solvents with greener alternatives like water or bio-based solvents. inovatus.es Furthermore, the development of recyclable and reusable catalysts, such as those based on sustainable ligands or solid supports, would contribute to a more cost-effective and environmentally friendly process. inovatus.es

A comparative overview of potential green synthetic approaches is presented in Table 1.

Table 1: Prospective Green Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic C-H Activation | High atom economy, reduced waste | Development of regioselective catalysts |

| Photocatalysis | Use of light as a clean energy source | Design of efficient photocatalytic systems |

| Electrochemistry | Avoidance of chemical oxidants/reductants | Optimization of electrode materials and reaction conditions |

Exploration of Unconventional Reactivity and Novel Transformations

The aldehyde functionality on the this compound scaffold is a versatile handle for a wide range of chemical transformations. Beyond its conventional reactions, future research could delve into more unconventional reactivity patterns.

Dearomatization Reactions: The nucleophilic dearomatization of the isoquinoline ring system is a powerful strategy for accessing three-dimensional molecular architectures. acs.org Investigating the dearomatization of this compound could lead to the synthesis of novel saturated and partially saturated heterocyclic frameworks with potential applications in medicinal chemistry. acs.org

Radical-Mediated Transformations: The generation of radical species from the aldehyde group or other positions on the isoquinoline ring can open up new avenues for functionalization. nsf.gov Photocatalytic methods, for instance, can be employed to initiate radical cascade reactions, leading to the construction of complex molecular scaffolds. acs.org

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound would be an efficient strategy for generating molecular diversity. nih.gov Such reactions could lead to the rapid assembly of complex structures from simple starting materials.

Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules. For a relatively unexplored compound like this compound, computational studies can provide invaluable insights and guide experimental work.

DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound. mdpi.com Such studies can help in understanding the influence of the methyl and carbaldehyde substituents on the properties of the isoquinoline core.

Reactivity Prediction: Computational models can be used to predict the reactivity of different sites on the molecule, aiding in the design of selective chemical transformations. cam.ac.uk For instance, calculations can predict the most likely sites for nucleophilic or electrophilic attack.

Conformational Analysis: For flexible derivatives of this compound, computational methods can be used to explore the conformational landscape and identify low-energy conformers, which is crucial for understanding their interactions with other molecules. cam.ac.uk

A summary of key computational parameters that could be investigated is provided in Table 2.

Table 2: Key Computational Parameters for this compound

| Parameter | Significance | Computational Method |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability | DFT |

| Electrostatic Potential | Predicts sites for electrophilic/nucleophilic attack | DFT |

| Bond Dissociation Energies | Predicts susceptibility to radical cleavage | DFT |

Interdisciplinary Applications in Materials Science and Chemical Biology (excluding specific biological outcomes)

The unique structural features of this compound make it a promising building block for the development of new materials and chemical tools for biological research.

Functional Materials: The isoquinoline scaffold is known to be a component of various functional materials. chemimpex.com The aldehyde group of this compound can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures, potentially leading to materials with interesting optical or electronic properties.

Fluorescent Probes and Sensors: Isoquinoline derivatives have been utilized in the design of fluorescent probes for detecting ions and other small molecules. mdpi.com The reactivity of the aldehyde group in this compound could be exploited to develop new sensors where a change in fluorescence is triggered by a specific chemical reaction. researchgate.netmdpi.com

Chemical Biology Tools: The aldehyde group can react with specific functional groups in biomolecules, making this compound a potential candidate for the development of chemical probes to study biological processes. For instance, it could be used to label proteins or other biomolecules for visualization or to study their function.

Q & A

Q. Basic

- Standardized protocols : Document reaction scales, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization).

- Batch testing : Use control experiments to verify catalyst activity and reagent stability.

- Open data sharing : Publish detailed procedures in supplemental materials, including failure cases .

How can intermolecular interactions be leveraged to design co-crystals of this compound?

Advanced

Co-crystal engineering utilizes the aldehyde’s hydrogen-bonding capacity with co-formers (e.g., carboxylic acids). Screen candidates via slurry or grinding methods, and characterize using PXRD and SCXRD. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., C-H···O vs. π-π stacking) .

What methodologies are recommended for conducting a meta-analysis of the compound’s biological activity data?

Advanced

Follow Cochrane Collaboration guidelines:

- Data extraction : Collect IC₅₀, assay types (e.g., enzyme inhibition vs. cell viability), and error margins.

- Statistical models : Use random-effects models to account for heterogeneity.

- Bias assessment : Apply funnel plots or Egger’s test to detect publication bias. Software like RevMan or R packages (metafor) facilitate analysis .

How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?

Q. Basic/Advanced

- Forced degradation studies : Expose the compound to heat, light, and humidity; monitor via HPLC.

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life.

- Advanced analytics : LC-MS identifies degradation products, while solid-state NMR tracks structural changes. Document conditions rigorously to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.